Cas no 1214875-46-3 (6-Oxa-1-azaspiro[3.5]nonane)
6-Oxa-1-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
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- 6-Oxa-1-azaspiro[3.5]nonane
- 6-Oxa-1-aza-spiro[3.5]nonane
- 6-Oxa-1-azaspiro[3.5]none
- 8-oxa-1-azaspiro[3.5]nonane
- DB-350615
- P11716
- AKOS006334473
- SCHEMBL4177317
- AS-51020
- CS-0050155
- MFCD14581253
- 1214875-46-3
- PB16584
- EN300-1297153
- DTXSID90717317
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- MDL: MFCD28987403
- Inchi: 1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2
- InChI Key: YLIPWBZIBAGXLT-UHFFFAOYSA-N
- SMILES: O1CCCC2(C1)CCN2
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 21.3Ų
6-Oxa-1-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000650-1g |
6-Oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 95% | 1g |
$621.72 | 2023-09-04 | |
| Fluorochem | 230012-250mg |
6-Oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 95% | 250mg |
£621.00 | 2022-02-28 | |
| Fluorochem | 230012-500mg |
6-Oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 95% | 500mg |
£1035.00 | 2022-02-28 | |
| Fluorochem | 230012-1g |
6-Oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 95% | 1g |
£1553.00 | 2022-02-28 | |
| Chemenu | CM139613-1g |
6-Oxa-1-aza-spiro[3.5]nonane |
1214875-46-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Apollo Scientific | OR304426-1g |
6-Oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 1g |
£2144.00 | 2024-05-24 | ||
| eNovation Chemicals LLC | Y0992341-1g |
6-oxa-1-azaspiro[3.5]nonane hydrochloride |
1214875-46-3 | 95% | 1g |
$1420 | 2024-08-02 | |
| eNovation Chemicals LLC | D573168-100mg |
6-oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 97% | 100mg |
$415 | 2024-07-21 | |
| eNovation Chemicals LLC | D573168-250MG |
6-oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 97% | 250mg |
$665 | 2024-07-21 | |
| eNovation Chemicals LLC | D573168-500MG |
6-oxa-1-azaspiro[3.5]nonane |
1214875-46-3 | 97% | 500mg |
$1105 | 2024-07-21 |
6-Oxa-1-azaspiro[3.5]nonane Suppliers
6-Oxa-1-azaspiro[3.5]nonane Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 6-Oxa-1-azaspiro[3.5]nonane
6-Oxa-1-azaspiro[3.5]nonane: A Comprehensive Overview
6-Oxa-1-azaspiro[3.5]nonane is a unique organic compound with the CAS number 1214875-46-3. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, an oxygen atom (hence the "oxa" prefix) and a nitrogen atom (hence the "aza" prefix). The spiro structure of this compound provides it with distinctive chemical and physical properties, making it a subject of interest in various fields of chemistry and materials science.
The molecular structure of 6-Oxa-1-azaspiro[3.5]nonane consists of two fused rings: a five-membered ring containing an oxygen atom and a six-membered ring containing a nitrogen atom. This arrangement creates a rigid and planar structure, which is often desirable in drug design due to its potential for specific molecular interactions. Recent studies have highlighted the importance of such spiro compounds in medicinal chemistry, particularly in the development of bioactive molecules with enhanced pharmacokinetic properties.
One of the most notable applications of 6-Oxa-1-azaspiro[3.5]nonane is its role as an intermediate in the synthesis of complex heterocyclic compounds. Researchers have demonstrated that this compound can be used as a building block for constructing biologically active molecules, such as kinase inhibitors and GPCR modulators. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of 6-Oxa-1-azaspiro[3.5]nonane derivatives in targeting specific protein kinases involved in cancer progression.
In addition to its role in drug discovery, 6-Oxa-1-azaspiro[3.5]nonane has also been investigated for its potential in materials science applications. Its rigid structure and ability to form hydrogen bonds make it a promising candidate for designing advanced materials, such as high-performance polymers or liquid crystals. Recent advancements in polymer chemistry have shown that incorporating spiro compounds like 6-Oxa-1-azaspiro[3.5]nonane into polymer backbones can significantly enhance their mechanical and thermal properties.
The synthesis of 6-Oxa-1-azaspiro[3.5]nonane involves a multi-step process that typically includes cyclization reactions and functional group transformations. A commonly reported method involves the reaction of an appropriate diol with an amine derivative under acidic conditions, followed by cyclization to form the spiro structure. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
From an analytical standpoint, 6-Oxa-1-azaspiro[3.5]nonane can be characterized using various spectroscopic techniques such as NMR, IR, and MS. These methods provide critical insights into its molecular structure and purity, ensuring its suitability for downstream applications. For example, ^1H NMR spectroscopy has been used to confirm the presence of distinct proton environments corresponding to the oxygen and nitrogen atoms in the spiro system.
Looking ahead, the potential applications of 6-Oxa-1-azaspiro[3.5]nonane are expected to expand further as researchers continue to explore its unique chemical properties. Its role as a versatile building block in organic synthesis positions it as a valuable tool in both academic research and industrial development.
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